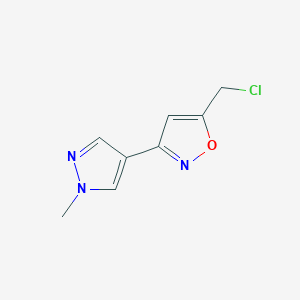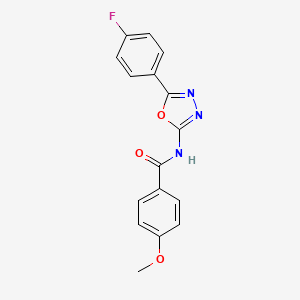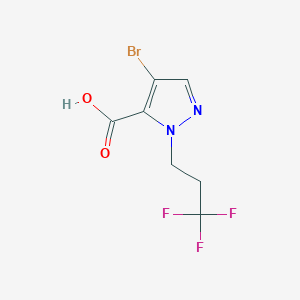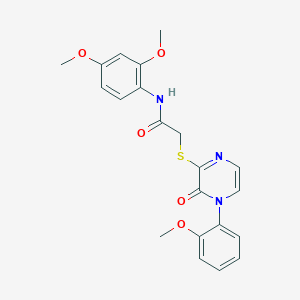
Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Study of Ligands
Tert-butyl 2-(2-(methoxycarbonyl)-phenyl)hydrazinecarboxylate is used in the synthesis of hydroxypyrazole-based ligands, such as L1, L2, and L3. These ligands exhibit fluorescence and can coordinate with Zn(II) ions, leading to large Stokes shifts in emission spectra. L1, in particular, shows double emission and serves as a ratiometric fluorescent sensor (Formica et al., 2018).
2. Development of HIV Protease Inhibitor
This compound plays a crucial role in the process research and development of BMS-232632, an HIV protease inhibitor. A key step in the synthesis involves the Pd-mediated coupling of boronic acid with 2-bromopyridine, where this compound is a significant intermediate (Xu et al., 2002).
3. Synthesis of Benzaldehyde N-[(E)-phenylmethylidene]hydrazones
The reaction of tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates with gaseous HCl produces benzaldehyde N-(phenylmethylidene)-hydrazones. This synthesis process is efficient, and the structure of the resulting compounds is confirmed through various spectral analyses (Obreza & Urleb, 2002).
4. Exploration as Mcl-1 Antagonists
Research into (E)-t-butyl-2-((E)-3-phenylallylidene) hydrazine carboxylates suggests potential as Mcl-1 antagonists. These compounds, synthesized through the refluxing of t-butyl carbazate with corresponding aldehydes, demonstrate moderate potency against Mcl-1 enzyme (Bhat et al., 2019).
5. Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones
The reaction of tert-butyl 1-hydrazinecarboxylate with triphosgene and related compounds, followed by deprotection, yields hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones. This demonstrates its utility in synthesizing complex heterocycles (Obreza & Urleb, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-10-8-6-5-7-9(10)11(16)18-4/h5-8,14H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDSKAVALROMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=CC=C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002630.png)



![3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B3002634.png)
![N-(dimethylaminomethylidene)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3002635.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)

![4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3002644.png)

